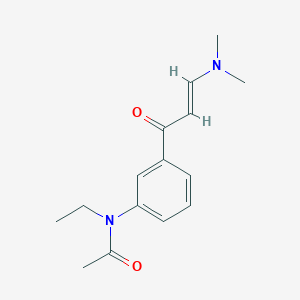

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

説明

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS: 96605-66-2) is a synthetic intermediate critical in the production of zaleplon, a non-benzodiazepine hypnotic agent approved for treating insomnia . Its molecular formula is C₁₅H₂₀N₂O₂ (molecular weight: 260.33 g/mol), featuring an (E)-configured acryloyl group substituted with dimethylamino and phenyl-acetamide moieties . The compound exists as a light orange to green crystalline solid with a melting point of 111–115°C .

Key applications include:

特性

IUPAC Name |

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWJJVRASIHSQS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227694-96-3, 96605-66-2 | |

| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, commonly referred to as DMAA-phenylacetamide, is a synthetic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₅H₂₀N₂O₂

- Molecular Weight : 260.33 g/mol

- CAS Number : 96605-66-2

- MDL Number : MFCD04117958

- Melting Point : 113 °C

The compound features a dimethylamino group and an acrylamide moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Case Study : In vitro studies demonstrated that DMAA-phenylacetamide significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

- Research Findings : Studies have indicated that DMAA-phenylacetamide can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties.

- In Vitro Studies : The compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Potential Applications : Its antimicrobial properties could be leveraged in developing new therapeutic agents against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Structural Feature | Effect on Activity |

|---|---|

| Dimethylamino Group | Enhances lipophilicity and cell permeability |

| Acrylamide Moiety | Critical for interaction with biological targets |

| Ethyl Group | Modulates binding affinity |

Comparative Analysis with Related Compounds

Research comparing DMAA-phenylacetamide with other derivatives has shown that modifications to the dimethylamino or acetamide groups can significantly alter potency and selectivity against various targets.

類似化合物との比較

Physicochemical Properties

- Melting Point : The target compound (111–115°C) has a higher melting point than its methyl analog due to increased molecular symmetry and intermolecular forces .

- Solubility : Para-substituted analogs (e.g., 400759-39-9) may exhibit different solubility profiles in polar solvents due to altered electronic effects .

Pharmacological Relevance

- Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor ), the target compound is pharmacologically active as a zaleplon intermediate, with the acryloyl group enabling conjugation reactions critical to its bioactivity .

- Benzothiazole derivatives (e.g., ) lack the acetamide moiety but share acryloyl-based structural motifs, highlighting the role of this group in diverse therapeutic applications.

準備方法

Core Intermediate: N-Ethyl-N-(3-acetylphenyl)acetamide

The synthesis begins with the preparation of N-ethyl-N-(3-acetylphenyl)acetamide, a critical precursor. This intermediate is typically synthesized through Friedel-Crafts acetylation of N-ethylaniline derivatives, followed by N-acetylation. For example, reacting 3-amino-N-ethylacetophenone with acetyl chloride in the presence of a base such as triethylamine yields the acetamide.

Acryloylation with NNDMF-DMA

The introduction of the dimethylamino acryloyl group is achieved using NNDMF-DMA, a reagent that facilitates β-ketoamide formation. In a representative procedure, N-ethyl-N-(3-acetylphenyl)acetamide is refluxed with 1.1–1.5 equivalents of NNDMF-DMA in acetonitrile at 80–90°C for 6–8 hours. This step generates the (E)-isomer preferentially due to conjugation stabilization.

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–90°C |

| Solvent | Acetonitrile |

| NNDMF-DMA Equiv. | 1.1–1.5 |

| Reaction Time | 6–8 hours |

Stereochemical Control and Isomerization

The (E)-configuration of the acryloyl group is critical for the compound’s biological activity, particularly in pharmaceutical applications such as Zaleplon intermediate synthesis. Stereoselectivity is governed by:

-

Thermodynamic Control : Prolonged heating favors the (E)-isomer due to its greater stability.

-

Solvent Effects : Polar aprotic solvents like acetonitrile minimize isomerization by stabilizing the transition state.

-

Catalytic Additives : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances selectivity by deprotonating intermediates, accelerating conjugation.

Purification and Yield Optimization

Vacuum Distillation with Polymerization Inhibitors

Post-synthesis purification employs vacuum distillation (5–10 mmHg) at 82–86°C with inhibitors such as 2,6-di-tert-butyl-p-cresol or 2,2,6,6-tetramethylpiperidine nitroxide. These additives prevent acryloyl group polymerization, ensuring >99% purity and yields exceeding 97.8%.

Inhibitor Efficacy Comparison:

| Inhibitor | Purity (%) | Yield (%) |

|---|---|---|

| 2,6-Di-tert-butyl-p-cresol | 99.9 | 97.8 |

| 2,2,6,6-Tetramethylpiperidine NO- | 99.5 | 96.5 |

| N-Methyl-2-pyrrolidone | 98.2 | 95.0 |

Crystallization Techniques

Recrystallization from toluene/n-heptane (1:2 v/v) at −20°C further purifies the product, removing residual dimethylamino byproducts.

Alternative Methodologies and Comparative Analysis

Methylation vs. Ethylation Strategies

While US Patent 8,163,903B2 details methylation using methyl p-toluenesulfonate, ethylation for the target compound requires ethyl bromide or ethyl triflate. Ethylation is performed in acetonitrile with sodium hydroxide (1.1 equiv.) at 30°C, achieving >95% conversion.

Solvent Impact on Reaction Kinetics

Comparative studies reveal acetonitrile outperforms DMF or THF in acryloylation due to its high dielectric constant (37.5), which stabilizes charged intermediates.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 97.8 |

| DMF | 36.7 | 89.2 |

| THF | 7.5 | 72.4 |

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

Q & A

Q. How can advanced spectroscopic methods (e.g., X-ray crystallography) resolve ambiguities in the compound’s solid-state structure?

- Methodology : Grow single crystals via slow evaporation (solvent: methanol/water) and perform X-ray diffraction. Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereochemistry and intermolecular interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。